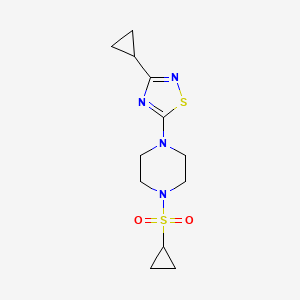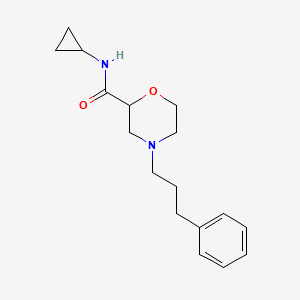![molecular formula C18H25N3O B12265241 N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265241.png)
N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of cyclohex-3-ene-1-carboxylic acid, which can be synthesized through the hydrogenation of benzene followed by carboxylation. The next step involves the formation of the piperidine ring through a cyclization reaction. Finally, the pyridine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Uniqueness
N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of cyclohexene, piperidine, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C18H25N3O |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
cyclohex-3-en-1-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H25N3O/c1-20(17-9-5-6-12-19-17)16-10-13-21(14-11-16)18(22)15-7-3-2-4-8-15/h2-3,5-6,9,12,15-16H,4,7-8,10-11,13-14H2,1H3 |
Clé InChI |
XPUHGCXNVBMJQJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)C2CCC=CC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265175.png)
![6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265180.png)
![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B12265191.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine](/img/structure/B12265195.png)
![5-Chloro-6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12265197.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265202.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B12265207.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)
![[2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]dimethylamine](/img/structure/B12265212.png)

![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12265228.png)
